![molecular formula C32H26O8 B13791579 Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate CAS No. 7497-84-9](/img/structure/B13791579.png)
Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate is a heterocyclic organic compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its complex molecular configuration and potential for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate typically involves the reaction of 2-oxo-2-(4-phenylphenyl)ethyl with 2,3-dihydroxybutanedioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate are not widely documented, it is generally produced in small quantities for research purposes. The process involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are meticulously maintained to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mecanismo De Acción
The mechanism by which Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate exerts its effects involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, leading to changes in cellular functions
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-oxo-2-(4-methylphenyl)ethyl]2,3-dihydroxybutanedioate
- Bis[2-oxo-2-(4-chlorophenyl)ethyl]2,3-dihydroxybutanedioate
- Bis[2-oxo-2-(4-nitrophenyl)ethyl]2,3-dihydroxybutanedioate
Uniqueness
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate is unique due to its specific phenylphenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
7497-84-9 |
|---|---|
Fórmula molecular |
C32H26O8 |
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
bis[2-oxo-2-(4-phenylphenyl)ethyl] 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C32H26O8/c33-27(25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-39-31(37)29(35)30(36)32(38)40-20-28(34)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-18,29-30,35-36H,19-20H2 |
Clave InChI |
RMDFHSAYMLJMGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C(C(C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


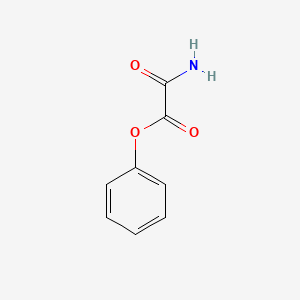
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
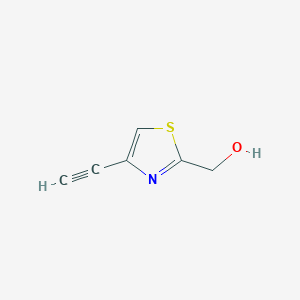
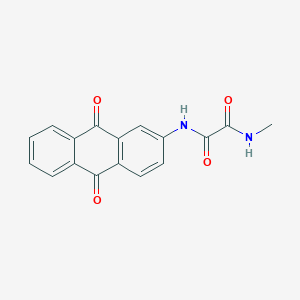

![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
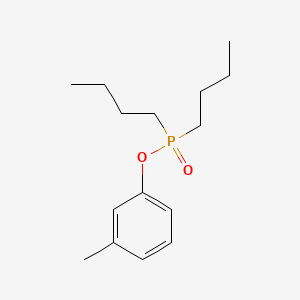

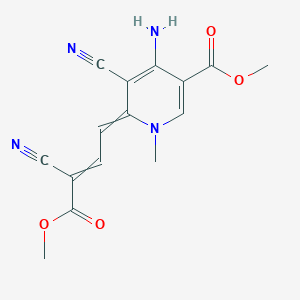
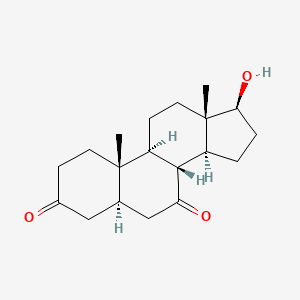

![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)


